1-(2-フェニルエチル)-1H-1,2,3-トリアゾール-4-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

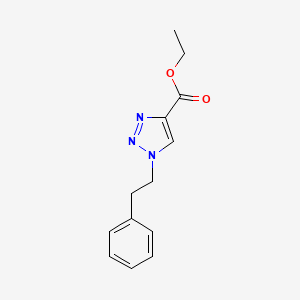

Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a phenylethyl group, and a triazole ring

科学的研究の応用

Biological Activities

Antimicrobial and Antifungal Properties

Research has shown that derivatives of triazole compounds exhibit notable antimicrobial and antifungal activities. Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate has been evaluated for its efficacy against various bacterial and fungal strains. For instance, studies indicate that triazole derivatives can inhibit the growth of pathogens such as Bacillus subtilis and Aspergillus niger, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism by which triazoles exert their biological effects often involves the inhibition of key enzymes or receptors associated with pathogen metabolism or proliferation. The specific interactions of ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate with target sites are still under investigation but may include interference with nucleic acid synthesis or enzyme function critical to microbial survival .

Synthetic Methodologies

The synthesis of ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions that incorporate various reagents to achieve the desired structural configuration. A common approach includes the use of azides and alkynes in a click chemistry reaction to form the triazole ring structure. Optimization of these synthetic routes is crucial for enhancing yield and purity .

Therapeutic Applications

Potential Drug Development

Given its biological activity profile, ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate holds promise for development as a therapeutic agent. Its derivatives have been explored for their potential in treating infections caused by resistant strains of bacteria and fungi. The ability to modify the triazole structure further allows for the tuning of pharmacological properties to improve efficacy and reduce toxicity .

Case Study 1: Antimicrobial Efficacy

A study published in Chemistry & Biology Interface reported on the synthesis and antimicrobial evaluation of various triazole derivatives, including ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate. The compounds were tested against a panel of microbial strains, demonstrating significant inhibitory effects compared to standard antibiotics .

Case Study 2: Synthesis Optimization

Research focusing on optimizing synthetic pathways for triazole compounds highlighted the importance of reaction conditions in achieving high yields. The study utilized spectroscopic techniques (NMR and mass spectrometry) to confirm the structures of synthesized compounds and evaluate their purity before biological testing .

作用機序

Target of Action

It is known that similar compounds interact with various biological targets, such as enzymes involved in biochemical reactions .

Mode of Action

Similar compounds are known to undergo reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .

Biochemical Pathways

Similar compounds are known to be involved in various metabolic pathways, including the shikimate pathway .

Pharmacokinetics

Similar compounds are known to undergo various metabolic transformations, which can impact their bioavailability .

Result of Action

Similar compounds are known to produce various effects at the molecular and cellular level .

Action Environment

Similar compounds are known to be influenced by various environmental factors .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form a 1,2,3-triazole ring. The specific steps are as follows:

Preparation of the Azide: The azide precursor can be synthesized by reacting 2-phenylethylamine with sodium azide.

Cycloaddition Reaction: The azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst to form the triazole ring.

Esterification: The resulting triazole compound is then esterified with ethanol to form ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

化学反応の分析

Types of Reactions

Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted triazole derivatives.

類似化合物との比較

Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:

Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide: This compound has an amide group instead of an ester group, which can affect its reactivity and biological activity.

Methyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate: The methyl ester analog may have different solubility and stability properties compared to the ethyl ester.

Phenylethyl 1H-1,2,3-triazole-4-carboxylate: This compound lacks the ethyl group, which can influence its chemical and biological properties.

The uniqueness of ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

生物活性

Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C13H14N4O2

- Molecular Weight : 246.28 g/mol

- CAS Number : 137156-41-3

- Physical State : Solid at room temperature

- Solubility : Soluble in polar solvents like methanol and ethanol

Synthesis

The synthesis of ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate typically involves a thermal cycloaddition reaction between organic azides and alkynes. The regioselective nature of the reactions allows for the formation of the triazole ring with specific substituents.

Antimicrobial Activity

Studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate has been tested against various bacterial strains and fungi. The compound showed promising results against:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate inhibition |

| Escherichia coli | Strong inhibition |

| Candida albicans | Moderate inhibition |

The mechanism of action is believed to involve disruption of microbial cell membrane integrity and interference with metabolic pathways.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of triazoles. Ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate demonstrated cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The compound's anticancer activity may be attributed to its ability to induce apoptosis and inhibit cell proliferation.

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases. Studies indicate that ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was observed in animal models of inflammation where the compound reduced edema significantly compared to control groups.

Case Studies

Several case studies have been conducted to explore the biological activity of ethyl 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylate:

-

Study on Antimicrobial Efficacy :

- Researchers evaluated the efficacy against multi-drug resistant strains of bacteria.

- Results indicated a synergistic effect when combined with conventional antibiotics.

-

Anticancer Research :

- A study focused on the mechanism of action in breast cancer cells.

- Findings revealed that the compound inhibits the PI3K/Akt signaling pathway, leading to increased apoptosis.

-

Anti-inflammatory Effects :

- In a model of rheumatoid arthritis, treatment with the compound reduced joint swelling and inflammation markers significantly.

特性

IUPAC Name |

ethyl 1-(2-phenylethyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-2-18-13(17)12-10-16(15-14-12)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIAZLCGSAMMFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。